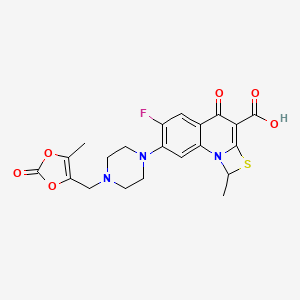

Prulifloxacin

説明

This compound has been investigated for the treatment of Urinary Tract Infection.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

structure given in first source

See also: Ulifloxacin (has active moiety).

特性

IUPAC Name |

6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNMXPDKBYZCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046480 | |

| Record name | Prulifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123447-62-1 | |

| Record name | Prulifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123447-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prulifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123447621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prulifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prulifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRULIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42298IESW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Prulifloxacin on DNA Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the molecular mechanism of action of prulifloxacin, a broad-spectrum fluoroquinolone antibiotic, with a specific focus on its interaction with bacterial DNA gyrase. We will explore its conversion to an active metabolite, the precise mode of enzyme inhibition, and the downstream cytotoxic effects. This document provides quantitative data on its efficacy and detailed protocols for key experimental assays used to characterize its activity.

This compound: A Prodrug Approach

This compound is administered as a prodrug, which is subsequently metabolized in the body to its biologically active form, ulifloxacin.[1][2][3][4] This conversion is a critical first step in its antibacterial action. After oral administration, this compound is rapidly absorbed and hydrolyzed by esterases, primarily in the gastrointestinal tract and liver, to yield ulifloxacin, which is then distributed systemically to exert its therapeutic effect.[3]

Caption: Conversion of this compound to its active metabolite, Ulifloxacin.

Core Mechanism: Targeting DNA Gyrase and Topoisomerase IV

The bactericidal activity of ulifloxacin stems from its ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria, like Staphylococcus aureus.[6]

Normal Function of DNA Gyrase: DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), is a unique enzyme that introduces negative supercoils into bacterial DNA. This process is crucial for compacting the bacterial chromosome and for relieving the positive supercoiling that occurs ahead of the replication fork and during transcription, thereby enabling these vital processes to proceed.

Inhibition by Ulifloxacin: Ulifloxacin disrupts the normal function of DNA gyrase by interfering with the DNA breakage-and-reunion cycle. The mechanism proceeds as follows:

-

Binding: Ulifloxacin does not bind to the enzyme alone but specifically targets and binds to the transient complex formed between DNA gyrase and the DNA substrate.

-

Formation of a Ternary Complex: The drug intercalates into the DNA at the site of cleavage and forms a stable, ternary drug-gyrase-DNA complex. This interaction is often bridged by a magnesium ion.

-

Stabilization of the Cleavage Complex: This ternary complex traps the enzyme in its cleavage-competent state, where the DNA is broken but not yet re-ligated. The active-site tyrosine residues of the GyrA subunits are covalently linked to the 5' ends of the cleaved DNA.

-

Inhibition of Re-ligation: By stabilizing this "cleavage complex," ulifloxacin prevents the re-ligation of the broken DNA strands.

-

Generation of Double-Strand Breaks: The stalled replication fork collides with these stabilized cleavage complexes, transforming the transient breaks into permanent, lethal double-strand DNA breaks.

-

Cell Death: The accumulation of these double-strand breaks triggers the bacterial SOS response and ultimately leads to the inhibition of DNA replication and transcription, culminating in rapid, concentration-dependent bacterial cell death.

Caption: Mechanism of DNA gyrase inhibition by the active metabolite, Ulifloxacin.

Quantitative Data: Enzyme Inhibition and Antibacterial Potency

The efficacy of ulifloxacin is quantified by its 50% inhibitory concentration (IC₅₀) against its target enzymes and its minimum inhibitory concentration required to inhibit 90% of isolates (MIC₉₀) against various bacterial pathogens.

Table 1: In Vitro Inhibitory Activity of Ulifloxacin (NM394)

| Target Enzyme | 50% Inhibitory Concentration (IC₅₀) | Reference |

| DNA Gyrase | 1.21 µg/mL | [4] |

| Topoisomerase IV | 21.1 µg/mL | [4] |

For comparison, the IC₅₀ of ciprofloxacin against E. coli DNA gyrase is approximately 1.15 µg/mL.[7]

Table 2: In Vitro Antibacterial Activity of Ulifloxacin (MIC₉₀)

| Bacterial Species | MIC₉₀ (µg/mL) | References |

| Escherichia coli | ≤0.03 | [2] |

| Haemophilus influenzae | <0.12 | [6] |

| Moraxella catarrhalis | <0.12 | [6] |

| Pseudomonas aeruginosa | 16 | [6] |

| Salmonella spp. | ≤0.03 | [2] |

| Shigella spp. | ≤0.03 | [2] |

| Staphylococcus aureus (MSSA) | <0.5 | [6] |

Experimental Protocols & Workflows

Two primary in vitro assays are fundamental for characterizing the mechanism of action of fluoroquinolones like this compound: the DNA gyrase supercoiling assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular DNA substrate.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture (typically 20-40 µL final volume) containing:

-

Enzyme Addition: Add purified DNA gyrase (e.g., 15-25 nM) to initiate the reaction.[8]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), sufficient for the enzyme to completely supercoil the DNA in the absence of an inhibitor.[8][9]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and EDTA (to chelate Mg²⁺), followed by Proteinase K (to digest the protein).[10]

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide).

-

Interpretation: Relaxed DNA migrates slower than supercoiled DNA. Inhibition is observed as a dose-dependent decrease in the amount of the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA band. The IC₅₀ is the drug concentration that inhibits 50% of the supercoiling activity.

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

DNA Cleavage Assay

This assay directly measures the formation of the drug-stabilized cleavage complex by detecting the conversion of supercoiled plasmid DNA into a linear form.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture (typically 20 µL) containing:

-

Enzyme Addition: Add a higher concentration of purified DNA gyrase than used in supercoiling assays (e.g., 130 ng).[11]

-

Incubation: Incubate the mixture at 37°C for 30-45 minutes to allow for the formation of the cleavage complex.[11][12][13]

-

Complex Trapping & Digestion:

-

Analysis: Analyze the reaction products by agarose gel electrophoresis.

-

Interpretation: Supercoiled DNA migrates fastest, followed by linear DNA, and then nicked circular DNA. The formation of the cleavage complex is indicated by the appearance of a linear DNA band in a dose-dependent manner.

Caption: Workflow for the quinolone-induced DNA Cleavage Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of this compound Tested against a Worldwide Collection of Gastroenteritis-Producing Pathogens, Including Those Causing Traveler's Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a brief review of its potential in the treatment of acute exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. profoldin.com [profoldin.com]

- 10. topogen.com [topogen.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elearning.unimib.it [elearning.unimib.it]

A Technical Guide to the Synthesis and Characterization of Prulifloxacin Fumarate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of prulifloxacin fumarate salt. This compound, a potent fluoroquinolone antibiotic, is a prodrug that is metabolized to its active form, ulifloxacin.[1][2] The formation of a fumarate salt is a strategic approach to enhance the aqueous solubility and thermal characteristics of the parent drug, which is classified as a BCS Class II drug due to its poor solubility.[3]

Synthesis of this compound Fumarate

The synthesis of this compound fumarate involves the reaction of this compound with fumaric acid.[3] Fumaric acid is a widely accepted pharmaceutical and food additive, making it a suitable counterion for salt formation.[3] The process is designed to be scalable and efficient for industrial production.[4]

Experimental Protocol

The following protocol details the synthesis of this compound fumarate salt:

-

Dissolution: Dissolve 5 grams of this compound in a mixture of 35 ml of methanol and 140 ml of dichloromethane at a temperature of 25-30°C.[3]

-

Filtration: Filter the solution through a micron filter to remove any particulate matter.[3]

-

Salt Formation: Add 1.26 grams of fumaric acid to the filtrate.[3]

-

Reaction: Stir the mixture at 25-30°C for 2-3 hours to facilitate the precipitation of the product.[3]

-

Isolation: Filter the precipitated this compound fumarate salt.[3]

-

Drying: Dry the product under vacuum at 50°C to remove residual solvents, yielding a white crystalline powder.[3]

The reported yield for this process is 5.3 grams.[3]

Physicochemical Characterization

A battery of analytical techniques is employed to confirm the formation of the fumarate salt and to characterize its physicochemical properties. These methods include Powder X-ray Diffraction (PXRD), Infrared (IR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Quantitative Data Summary

| Property | This compound | This compound Fumarate | Reference |

| Melting Point | Not Specified | 245°C | [3] |

| Aqueous Solubility | 20 µg/ml | 410 µg/ml | [3] |

| Hygroscopicity (at 90% RH) | Not Specified | 0.38% water sorption | [3] |

Characterization Methodologies

-

Powder X-ray Diffraction (PXRD): PXRD patterns are used to confirm the crystalline structure of the salt, which is distinguishable from the parent compound.[3]

-

Infrared (IR) Spectroscopy: IR spectra provide evidence of salt formation. Key vibrational frequencies for this compound fumarate include:

-

3437 cm⁻¹ (O-H stretching)[3]

-

1814 cm⁻¹ (C=O stretching of ester)[3]

-

1707 cm⁻¹ (C=O stretching of carboxylic acid, indicating an unionized COOH group)[3]

-

1627 cm⁻¹ (C=O stretching of ketone)[3]

-

A broad peak at 2448 cm⁻¹ is attributed to the protonated piperazine group (NH₂⁺), confirming the transfer of a proton from the acid to the base.[3]

-

-

Differential Scanning Calorimetry (DSC): DSC is conducted to determine the melting point and thermal behavior of the salt. Samples (3-5 mg) are typically scanned from 30°C to 300°C at a rate of 10°C/min under a nitrogen purge.[3]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR confirms the 1:1 stoichiometric ratio of this compound to fumaric acid in the salt. The chemical shifts for this compound fumarate are as follows: δ 7.81 (d, 1H), 6.92 (d, 1H), 6.62 (s, 2H), 6.39 (q, 1H), 3.73 (s, 2H), 3.16-3.69 (m, 4H), 2.54-2.63 (m, 4H), 1.9-2.13 (m, 6H).[3]

-

Aqueous Solubility Determination: Saturation solubility studies are performed in water at 35±2°C. Excess sample is added to vials of water and shaken until saturation is reached. The concentration of the filtered solution is then determined spectrophotometrically at a λmax of 280 nm.[3]

-

Hygroscopicity (Dynamic Vapour Sorption): DVS analysis is used to assess the moisture sorption characteristics of the salt, indicating its physical stability at varying humidity levels.[3]

Mechanism of Action

This compound is a prodrug that is converted in the body to its active metabolite, ulifloxacin.[5][6] Ulifloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][5] This inhibition leads to breaks in the bacterial DNA, ultimately resulting in cell death.[5] The bactericidal activity of this compound is concentration-dependent.[5]

Visualizations

Caption: Workflow for the synthesis of this compound fumarate salt.

Caption: Mechanism of action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacologic characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijirset.com [ijirset.com]

- 4. "Process For The Preparation Of Highly Pure this compound" [quickcompany.in]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

Prulifloxacin: A Prodrug Approach for Enhanced Fluoroquinolone Therapy

An In-depth Technical Guide on the Prodrug Prulifloxacin and its Active Metabolite, Ulifloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluoroquinolone antibiotic this compound, a prodrug designed to optimize the therapeutic profile of its active metabolite, ulifloxacin. This document delves into the core aspects of its pharmacology, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the biotransformation process. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1][2] It is administered as a prodrug, which is subsequently metabolized in the body to its active form, ulifloxacin.[1][2] This prodrug strategy enhances the oral absorption of the active compound. This compound has been approved for the treatment of various bacterial infections, including uncomplicated and complicated urinary tract infections, community-acquired respiratory tract infections, and gastroenteritis in several countries.[1]

Chemical Structures

The chemical structures of this compound and its active metabolite ulifloxacin are depicted below.

| Compound | IUPAC Name | Molecular Formula | Molar Mass |

| This compound | (RS)-6-Fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid | C₂₁H₂₀FN₃O₆S | 461.46 g·mol⁻¹[1] |

| Ulifloxacin | (RS)-6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid | C₁₆H₁₆FN₃O₃S | 349.39 g·mol⁻¹[4] |

Mechanism of Action: A Dual-Targeting Approach

Ulifloxacin, the active metabolite of this compound, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter chromosomes following DNA replication.

By inhibiting these enzymes, ulifloxacin disrupts critical cellular processes, leading to bacterial cell death.[2] The binding of ulifloxacin to the enzyme-DNA complex stabilizes it, preventing the re-ligation of the DNA strands and causing double-strand breaks.[2]

Caption: Mechanism of action of this compound and ulifloxacin.

Pharmacokinetics: From Prodrug to Active Metabolite

The pharmacokinetic profile of this compound is characterized by its efficient conversion to ulifloxacin and the favorable distribution and elimination of the active metabolite.

Absorption and Metabolism

Following oral administration, this compound is absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism.[1] This biotransformation is primarily mediated by esterases, such as paraoxonase, which hydrolyze this compound to form ulifloxacin.[1][5] This conversion occurs in the intestinal tissue, portal vein, and liver.[3][6]

Caption: Biotransformation of this compound to ulifloxacin.

Distribution

Ulifloxacin is extensively distributed throughout body tissues.[1][3] It exhibits good penetration into various tissues, with concentrations in target organs reported to be approximately fivefold higher than in plasma.[7] The plasma protein binding of ulifloxacin is approximately 45%.[1][6]

Elimination

Ulifloxacin is predominantly eliminated unchanged through both renal and fecal excretion.[1][7] The elimination half-life of ulifloxacin ranges from 10.6 to 12.1 hours, which allows for once-daily dosing.[1][6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ulifloxacin following the administration of this compound.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1][3][8] |

| Peak Plasma Concentration (Cmax) of Ulifloxacin (600 mg dose) | 1.6 µg/mL | [1][8] |

| Area Under the Curve (AUC) of Ulifloxacin (600 mg dose) | 7.3 µg*h/mL | [8] |

| Elimination Half-life (t1/2) of Ulifloxacin | 10.6 - 12.1 hours | [1][6] |

| Plasma Protein Binding of Ulifloxacin | ~45% | [1][6] |

In Vitro Antibacterial Activity

Ulifloxacin demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[5][9] Its activity is often greater than that of other fluoroquinolones against many clinical isolates.[10][11]

The following table presents the Minimum Inhibitory Concentration (MIC) values for ulifloxacin against various pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | ≤0.008 | ≤0.03 | [12] |

| Klebsiella pneumoniae | ≤0.06 | 0.12 | [13] |

| Pseudomonas aeruginosa | 0.5 | 16 | [5] |

| Staphylococcus aureus (methicillin-susceptible) | 0.5 | - | [13] |

| Streptococcus pneumoniae | 2 | - | [13] |

| Haemophilus influenzae | ≤0.03 | ≤0.03 | [14] |

| Moraxella catarrhalis | ≤0.03 | 0.06 | [14] |

Experimental Protocols

This section outlines the general methodologies for key experiments used in the evaluation of this compound and ulifloxacin.

DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To determine the inhibitory activity of ulifloxacin against bacterial DNA gyrase and topoisomerase IV.

General Protocol:

-

Enzyme and Substrate Preparation: Purified recombinant DNA gyrase or topoisomerase IV and a suitable DNA substrate (e.g., relaxed pBR322 plasmid for supercoiling assays, catenated kinetoplast DNA for decatenation assays) are prepared.

-

Reaction Mixture: The reaction buffer, containing ATP and MgCl₂, is mixed with the DNA substrate and varying concentrations of ulifloxacin.

-

Enzyme Addition: The reaction is initiated by the addition of the respective enzyme.

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).

-

Analysis: The DNA products are analyzed by agarose gel electrophoresis. The inhibition of enzyme activity is determined by the reduction in the formation of supercoiled or decatenated DNA, respectively. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Caption: General workflow for DNA gyrase/topoisomerase IV inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of ulifloxacin that inhibits the visible growth of a specific bacterium.

Broth Microdilution Method:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilutions: Serial twofold dilutions of ulifloxacin are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

Reading: The MIC is determined as the lowest concentration of ulifloxacin in which no visible bacterial growth is observed.

Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of ulifloxacin after oral administration of this compound.

General Clinical Trial Design:

-

Subject Recruitment: Healthy volunteers are recruited for the study.

-

Drug Administration: A single oral dose of this compound is administered to the subjects.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose for up to 48 hours).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of ulifloxacin in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data.

HPLC Method for Ulifloxacin in Plasma

Objective: To quantify the concentration of ulifloxacin in human plasma samples.

General HPLC Protocol:

-

Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with perchloric acid or acetonitrile) to remove interfering proteins. An internal standard is added.

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase (e.g., a mixture of acetonitrile and an acidic buffer) is used to separate ulifloxacin from other components.

-

Detection: Ulifloxacin is detected using a UV detector at a specific wavelength (e.g., 278 nm).

-

Quantification: The concentration of ulifloxacin is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of ulifloxacin.

Conclusion

This compound represents a successful application of the prodrug concept to improve the therapeutic utility of the potent fluoroquinolone, ulifloxacin. Its favorable pharmacokinetic profile, characterized by efficient conversion to the active metabolite, extensive tissue distribution, and a long elimination half-life, supports its clinical efficacy in treating a variety of bacterial infections. The dual-targeting mechanism of action of ulifloxacin against both DNA gyrase and topoisomerase IV contributes to its broad spectrum of activity. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of antibiotics.

References

- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 2. inspiralis.com [inspiralis.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: clinical studies of a broad-spectrum quinolone agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. latamjpharm.org [latamjpharm.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and tolerability of this compound after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacologic characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [In vitro antibacterial activity of this compound, a new oral fluoroquinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

Prulifloxacin's Antibacterial Spectrum: A Technical Guide to its In Vitro Activity Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prulifloxacin, a prodrug of the fluoroquinolone antibiotic ulifloxacin, exhibits a broad spectrum of antibacterial activity against a wide array of Gram-positive and Gram-negative pathogens.[1][2][3][4][5][6][7] This technical guide provides an in-depth analysis of the in vitro efficacy of this compound, presenting quantitative data on its minimum inhibitory concentrations (MICs) against various clinically relevant bacteria. Detailed experimental protocols for determining antibacterial susceptibility are outlined, and the underlying mechanism of action is visually represented through a signaling pathway diagram. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a synthetic fluoroquinolone antibiotic that, after oral administration, is metabolized to its active form, ulifloxacin.[1][4][6] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[3][6][7] This disruption of DNA synthesis ultimately leads to bacterial cell death.[7] this compound has demonstrated potent in vitro activity against a range of bacteria, making it an effective agent in the treatment of various infections, particularly those of the urinary and respiratory tracts.[1][4][5]

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound (ulifloxacin) is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) values for a variety of Gram-positive and Gram-negative bacteria. The data, compiled from multiple studies, includes MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 161 | 0.015 - 128 | ≤0.03 | ≤0.06 | [8][9][10] |

| Klebsiella pneumoniae | - | - | ≤0.125 | - | [9] |

| Proteus mirabilis | 59 | - | ≤0.03 | - | [8] |

| Enterobacter cloacae | - | - | <0.06 | - | [9] |

| Serratia marcescens | - | - | 0.25 | - | [9] |

| Pseudomonas aeruginosa | 300 | 0.015 - 128 | - | 16 | [10] |

| Haemophilus influenzae | 114 | - | - | <0.12 | [8][10] |

| Moraxella catarrhalis | 15 | - | - | <0.12 | [8][10] |

| Salmonella spp. | 101 | - | ≤0.03 | ≤0.03 | [9][11] |

| Shigella spp. | 101 | - | ≤0.03 | ≤0.03 | [9][11] |

| Yersinia spp. | 46 | - | ≤0.03 | ≤0.03 | [9][11] |

| Vibrio spp. | - | - | ≤0.03 | ≤0.06 | [9] |

| Aeromonas spp. | 101 | - | ≤0.03 | ≤0.06 | [9][11] |

| Plesiomonas shigelloides | - | - | ≤0.03 | ≤0.06 | [9] |

| Stenotrophomonas maltophilia | 99 | - | 1 | 8 | [12][13][14] |

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | - | - | 0.25 | - | [9] |

| Staphylococcus saprophyticus | 22 | - | - | - | [8] |

| Streptococcus pneumoniae | - | - | 1 | - | [9] |

| Streptococcus pyogenes | 38 | - | - | - | [8] |

| Enterococcus faecalis | - | 4 | - | - | [9] |

| Enterococcus faecium | - | - | - | - | [15][16][17] |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antibacterial potency of a compound. The following are detailed methodologies for commonly employed in vitro susceptibility testing.

Broth Microdilution Method

This method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or ulifloxacin) stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the microtiter plate. Each well will contain 100 µL of the diluted antibiotic. A growth control well (containing only broth) and a sterility control well (uninoculated broth) are included.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound (or ulifloxacin) stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile petri dishes

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates: A series of MHA plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. A growth control plate without any antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension using a multipoint replicator. Each spot should contain approximately 1-2 x 10⁴ CFU.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a faint haze.

E-test (Epsilometer Test)

The E-test is a gradient diffusion method that provides a quantitative MIC value.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

E-test strips (impregnated with a predefined gradient of this compound)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation and Plating: A standardized bacterial suspension is used to create a lawn of growth on the MHA plate using a sterile swab. The plate is allowed to dry for 5-15 minutes.

-

Application of E-test Strip: An E-test strip is aseptically placed on the inoculated agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action and Signaling Pathways

This compound's bactericidal activity stems from its ability to inhibit two key bacterial enzymes: DNA gyrase and topoisomerase IV.[3][6][7] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.[18] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks.[7] This DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at DNA repair.[19][20] However, the extensive DNA damage caused by this compound often overwhelms this repair system, leading to the cessation of DNA replication and ultimately, cell death.[7]

Caption: Mechanism of action of this compound leading to bacterial cell death.

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative bacteria. Its mechanism of action, targeting essential enzymes in bacterial DNA synthesis, provides a robust basis for its bactericidal effects. The comprehensive data and standardized protocols presented in this guide serve as a valuable resource for the scientific community, aiding in further research, drug development, and the informed clinical application of this important antimicrobial agent. Continued surveillance of its activity is warranted to monitor for the emergence of resistance and to ensure its ongoing efficacy.

References

- 1. mims.com [mims.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of this compound in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of this compound Tested against a Worldwide Collection of Gastroenteritis-Producing Pathogens, Including Those Causing Traveler's Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a brief review of its potential in the treatment of acute exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jmilabs.com [jmilabs.com]

- 12. Antimicrobial Susceptibilities of Unique Stenotrophomonas maltophilia Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility of Stenotrophomonas maltophilia Isolates from a Korean Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility of Stenotrophomonas maltophilia from United States medical centers (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibiotic Susceptibility Patterns, Biofilm Formation and esp Gene among Clinical Enterococci: Is There Any Association? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. researchgate.net [researchgate.net]

- 19. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

Chemical structure and properties of Prulifloxacin

An In-depth Technical Guide to Prulifloxacin: Chemical Structure and Properties

Introduction

This compound is an advanced, synthetic, broad-spectrum antibiotic belonging to the fluoroquinolone class.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized within the body to its active metabolite, ulifloxacin.[1][3] This conversion primarily occurs via hydrolysis by esterases in the gastrointestinal tract, portal vein, and liver.[4][5] Developed by Nippon Shinyaku Co., Ltd., this compound has been approved in several countries, including Italy and Japan, for treating a range of bacterial infections, such as those affecting the urinary and respiratory tracts.[3][6] Its mechanism of action, favorable pharmacokinetic profile, and broad-spectrum activity make it a significant compound in the field of antibacterial therapy.[6] This guide provides a detailed technical overview of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as (RS)-6-Fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid.[3] As a prodrug, its structure is designed to improve absorption and pharmacokinetic properties, which is then converted to the active ulifloxacin.[7]

Below is a diagram illustrating the metabolic conversion of this compound to its active form, Ulifloxacin.

Caption: Metabolic activation of this compound to Ulifloxacin.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental to its formulation, delivery, and biological activity.

| Property | Value | Source(s) |

| IUPAC Name | 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid | [3][8][9] |

| CAS Number | 123447-62-1 | [3][10][11] |

| Molecular Formula | C₂₁H₂₀FN₃O₆S | [3][9][11] |

| Molar Mass | 461.46 g·mol⁻¹ | [3][9] |

| Water Solubility | 20 µg/mL | [12] |

| Predicted Water Solubility | 0.593 mg/mL | [13] |

| Solubility in DMSO | 1 mg/mL to 11 mg/mL | [2][10] |

| Predicted pKa (Strongest Acidic) | 6.03 | [13] |

| Predicted pKa (Strongest Basic) | 5.16 | [13] |

| Predicted logP | 1.77 - 2.49 | [13] |

| SMILES | CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C | [3][9] |

| InChIKey | PWNMXPDKBYZCOO-UHFFFAOYSA-N | [3][9] |

Mechanism of Action

Like other fluoroquinolones, the antibacterial action of this compound (via its active metabolite ulifloxacin) targets the bacterial enzymes responsible for DNA replication, transcription, and repair.[1][14] Specifically, it inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][15]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and transcription.[1] In many Gram-negative bacteria, DNA gyrase is the primary target.[3][16]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, which is essential for cell division.[1] It is the main target in many Gram-positive bacteria.[3]

By binding to and stabilizing the enzyme-DNA complex, ulifloxacin prevents the re-ligation of cleaved DNA strands.[1] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death.[1][16] This bactericidal effect is concentration-dependent.[1]

Caption: Inhibition of bacterial DNA synthesis by Ulifloxacin.

Pharmacokinetics

This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to form ulifloxacin.[3][5] The pharmacokinetic profile allows for a convenient once-daily dosing regimen.[6]

| Parameter | Value | Conditions | Source(s) |

| Time to Peak (t_max) | ~1 hour | 600 mg single oral dose | [3][4][5] |

| Peak Concentration (C_max) | 1.6 µg/mL (of ulifloxacin) | 600 mg single oral dose | [3] |

| Elimination Half-life (t_½) | 10.6 - 12.1 hours (of ulifloxacin) | 300-600 mg single dose | [3][4][5] |

| Plasma Protein Binding | ~45% (of ulifloxacin) | In vivo | [3][4][5] |

| Volume of Distribution (V/F) | 1,231 L | N/A | [4][5] |

| Metabolism | Extensive first-pass metabolism via esterases to ulifloxacin | Intestinal tissue, portal vein, liver | [3][4][5] |

| Excretion | Predominantly renal (as unchanged ulifloxacin) and fecal | N/A | [3][7] |

Antibacterial Spectrum

This compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including pathogens commonly responsible for urinary and respiratory tract infections.[6][8] Its active metabolite, ulifloxacin, is often more potent in vitro against Gram-negative bacteria compared to other fluoroquinolones.[17][18]

| Bacterial Species | MIC Range / Value (µg/mL) | Note | Source(s) |

| Gram-Negative | |||

| Escherichia coli | ≤0.015 - 0.25 | Geometric Mean MIC was lowest vs. comparators | [17][18] |

| Proteus mirabilis | N/A | Lower MICs than levofloxacin & ciprofloxacin | [17] |

| Pseudomonas aeruginosa | MIC₉₀: 0.5 | For strains susceptible to ofloxacin | [19] |

| Haemophilus influenzae | 0.06 - 0.12 | N/A | [18] |

| Moraxella catarrhalis | 0.06 - 0.12 | N/A | [18] |

| Citrobacter freundii | N/A | 2-8x more active than levofloxacin | [19] |

| Serratia marcescens | N/A | 2-8x more active than levofloxacin | [19] |

| Gram-Positive | |||

| Staphylococcus aureus (MSSA) | MIC₈₀: 0.25 | Methicillin-Susceptible | [19] |

| Streptococcus pneumoniae | MIC₈₀: 1 | N/A | [19] |

| Staphylococcus saprophyticus | N/A | Lower MICs than levofloxacin & ciprofloxacin | [17] |

| Streptococcus pyogenes | N/A | Lower MICs than levofloxacin & ciprofloxacin | [17] |

| Enterococcus faecalis | 0.5 - 4 | Vancomycin-Susceptible | [18] |

| Enterococcus faecium | 1 - 4 | Vancomycin-Susceptible | [18] |

MIC₈₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 80% or 90% of isolates, respectively.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of ulifloxacin, consistent with guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21]

1. Preparation of Materials:

-

Bacterial Strain: A pure, overnight culture of the test bacterium grown on non-selective agar.

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antibiotic Stock: A stock solution of ulifloxacin of known concentration.

-

Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer (OD₆₀₀), incubator.

2. Inoculum Preparation:

-

a. Aseptically pick a single, well-isolated colony from the agar plate and inoculate it into 5 mL of sterile broth. Incubate overnight at 37°C.

-

b. Measure the optical density (OD₆₀₀) of the overnight culture.

-

c. Dilute the culture in sterile saline (0.85% w/v) to achieve a standardized bacterial suspension equivalent to 5 × 10⁵ Colony Forming Units (CFU)/mL. This is the final inoculum.[21]

3. Antibiotic Dilution Series:

-

a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

b. Add 100 µL of the ulifloxacin stock solution (at 2x the highest desired final concentration) to well 1.

-

c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11. Well 12 serves as a positive control (no antibiotic).

4. Inoculation and Incubation:

-

a. Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.

-

b. Seal the plate and incubate at 37°C for 16-24 hours.[21]

5. Determination of MIC:

-

a. After incubation, visually inspect the plate for turbidity.

-

b. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[20][22]

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Pharmacokinetic Analysis in Human Subjects

This protocol outlines a general methodology for a single-dose pharmacokinetic study, as described in clinical research.[23]

1. Study Design:

-

Subjects: Healthy adult volunteers.

-

Design: Randomized, single-dose, crossover study.

-

Dosing: Administration of a single oral dose of this compound (e.g., 600 mg).

2. Sample Collection:

-

a. Collect venous blood samples into heparinized tubes at pre-defined time points: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.[23]

-

b. Centrifuge the blood samples to separate the plasma.

-

c. Store plasma samples at -20°C or lower until analysis.

-

d. Collect urine samples over specified intervals for analysis of renal excretion.[23]

3. Bioanalytical Method (HPLC):

-

a. Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma samples to isolate the analyte (ulifloxacin).

-

b. Chromatography: Use a validated High-Performance Liquid Chromatography (HPLC) method with an appropriate column (e.g., C18) and mobile phase to separate ulifloxacin from endogenous plasma components.[23]

-

c. Detection: Utilize UV or fluorescence detection to quantify the concentration of ulifloxacin in each sample against a standard curve.

4. Pharmacokinetic Parameter Calculation:

-

a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

-

b. Parameters to be calculated include: Cₘₐₓ (maximum concentration), tₘₐₓ (time to reach Cₘₐₓ), AUC₀₋ₜ (area under the curve from time 0 to the last measurable point), AUC₀₋[inf] (AUC extrapolated to infinity), and t₁/₂ (elimination half-life).[23]

Protocol: Saturation Solubility Study

This protocol is based on the methodology for determining the aqueous solubility of a compound.[12]

1. Preparation:

-

a. Add an excess amount of this compound powder to a known volume of purified water in a sealed container (e.g., glass vial).

-

b. Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved particles present throughout the experiment.

2. Equilibration:

-

a. Place the container in a constant temperature shaker bath (e.g., 35 ± 2°C) to facilitate dissolution and maintain equilibrium.[12]

-

b. Agitate the suspension for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[12]

3. Sample Analysis:

-

a. After equilibration, allow the undissolved solid to settle.

-

b. Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., 0.45 µm) to remove any solid particles.[12]

-

c. Dilute the filtered solution with a suitable solvent if necessary.

-

d. Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λₘₐₓ (e.g., 280 nm).[12]

4. Calculation:

-

a. Calculate the solubility based on the measured concentration and any dilution factors used. The result is typically expressed in mg/mL or µg/mL.

Chemical Synthesis Outline

The synthesis of this compound is a multi-step process. While various specific routes exist, a general pathway involves the synthesis of the core quinolone structure followed by the addition of the piperazine side chain. One patented method involves the following key steps:

-

Formation of the Thiazeto-quinoline Core: Synthesis of the ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylate intermediate.[24]

-

Condensation with Piperazine: The core structure is condensed with piperazine to form the ethyl ester of ulifloxacin.[24]

-

Hydrolysis: The ester is hydrolyzed using an acid or base to yield ulifloxacin.[24]

-

Prodrug Formation: Ulifloxacin is then reacted with 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one to attach the prodrug moiety, yielding this compound.[25]

This process requires careful control of reaction conditions and purification steps to achieve a high-purity final product suitable for pharmaceutical use.[25][26]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. bioservuk.com [bioservuk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mims.com [mims.com]

- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. This compound: a new antibacterial fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Insights on the Pharmacokinetics of Ulifloxacin After Administration of this compound in Patients with Mild, Moderate and Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. This compound | C21H20FN3O6S | CID 65947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS 123447-62-1 | Cayman Chemical | Biomol.com [biomol.com]

- 11. scbt.com [scbt.com]

- 12. ijirset.com [ijirset.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 17. Antimicrobial activity of this compound in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [In vitro antibacterial activity of this compound, a new oral quinolone, and comparative susceptibility rate at clinical breakpoint MIC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics and tolerability of this compound after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. WO2009093268A1 - Process for the preparation of highly pure this compound - Google Patents [patents.google.com]

- 25. CN101418005B - Novel method for synthesizing this compound - Google Patents [patents.google.com]

- 26. This compound composition and preparation method thereof, and synthesis method of raw material drugs - Eureka | Patsnap [eureka.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Activity of Ulifloxacin Against Clinical Isolates

This technical guide provides a comprehensive overview of the in vitro activity of ulifloxacin, the active metabolite of the prodrug prulifloxacin, against a range of clinically significant bacterial isolates. Ulifloxacin is a broad-spectrum fluoroquinolone antibacterial agent known for its potent activity against both Gram-negative and Gram-positive bacteria.[1][2][3][4][5][6] This document details its mechanism of action, summarizes key quantitative susceptibility data, and outlines the experimental protocols used in these assessments.

Core Mechanism of Action

Ulifloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7][8] By binding to these enzymes, ulifloxacin stabilizes the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[7] This action leads to double-stranded DNA breaks, the inhibition of DNA synthesis, and ultimately, bacterial cell death.[7][8] The bactericidal effect is concentration-dependent.[5][7]

Caption: Mechanism of action of ulifloxacin targeting bacterial DNA gyrase and topoisomerase IV.

Quantitative In Vitro Susceptibility Data

The in vitro potency of ulifloxacin has been evaluated against a wide array of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Table 1: Activity Against Urinary Tract Pathogens

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 161 | - | - | - | [9] |

| Proteus mirabilis | 59 | - | - | - | [9] |

| Staphylococcus saprophyticus | 22 | - | - | - | [9] |

| Enterobacteriaceae | 237 | - | - | - | [10] |

| Enterococcus spp. | - | - | - | - | [3][11] |

| Pseudomonas spp. | - | - | - | - | [11] |

Note: A study on 409 urinary and respiratory isolates found ulifloxacin had the lowest geometric mean MIC for E. coli, P. mirabilis, and S. saprophyticus compared to ciprofloxacin and levofloxacin.[9]

Table 2: Activity Against Respiratory Pathogens

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pyogenes | 38 | - | - | - | [9] |

| Haemophilus influenzae | 114 | - | - | <0.12 | [2][9] |

| Moraxella catarrhalis | 15 | - | - | <0.12 | [2][9] |

| Streptococcus pneumoniae | 36 | 0.015 - 2 | - | 1 | [2] |

| Staphylococcus aureus (MSSA) | - | - | - | <0.5 | [2] |

Note: MSSA = Methicillin-Susceptible Staphylococcus aureus. Against H. influenzae and M. catarrhalis, ciprofloxacin and moxifloxacin showed lower geometric mean MICs.[9]

Table 3: Activity Against Gastrointestinal Pathogens

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | - | - | ≤0.03 | 0.008 | [12] |

| Aeromonas spp. | 101 | - | ≤0.03 | 0.06 | [12] |

| Campylobacter spp. | 109 | - | 0.03 | >2 | [12] |

| Salmonella spp. | 101 | - | ≤0.03 | ≤0.06 | [12] |

| Shigella spp. | 101 | - | ≤0.03 | ≤0.06 | [12] |

| Yersinia spp. | 46 | - | ≤0.03 | ≤0.06 | [12] |

| Vibrio spp. | 20 | - | ≤0.03 | ≤0.06 | [12] |

Note: In a study against pathogens causing traveler's diarrhea, ulifloxacin was found to be two- to four-fold more potent than ciprofloxacin.[12]

Experimental Protocols

Antimicrobial susceptibility testing (AST) for ulifloxacin is performed using standardized methods to ensure reproducibility and accuracy. The most common protocols are broth microdilution, agar dilution, and disk diffusion (Kirby-Bauer method).[13][14]

Broth Microdilution for MIC Determination

This method determines the MIC by testing a range of antibiotic concentrations in a liquid medium.[14] It is considered a reference method by standards bodies like the Clinical and Laboratory Standards Institute (CLSI).[12]

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[13]

-

Serial Dilution: Ulifloxacin is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

-

Incubation: The plates are incubated under specific conditions (e.g., 24 hours at 37°C).[14]

-

MIC Reading: The MIC is determined as the lowest concentration of ulifloxacin that shows no visible turbidity (bacterial growth).[14]

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing by broth microdilution.

Disk Diffusion (Kirby-Bauer) Method

This qualitative or semi-quantitative method involves placing antibiotic-impregnated paper disks on an agar plate inoculated with the test organism.[13][14]

Methodology:

-

A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).

-

A paper disk containing a specified amount of ulifloxacin (e.g., 5 µg) is placed on the agar surface.[10]

-

The plate is incubated, allowing the antibiotic to diffuse into the agar and create a concentration gradient.[14]

-

The diameter of the zone of inhibition (where bacterial growth is prevented) around the disk is measured.[14]

-

This zone diameter is correlated with MIC values and interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints.[10] For ulifloxacin, proposed zone diameter breakpoints vary by organism type (Enterobacteriaceae, non-fermenters, Gram-positives).[10]

E-test Method

The E-test is a gradient diffusion method that uses a plastic strip impregnated with a predefined, continuous gradient of antibiotic concentrations.

Methodology:

-

An agar plate is inoculated similarly to the disk diffusion method.

-

The E-test strip is placed on the agar surface.

-

After incubation, an elliptical zone of inhibition is formed.

-

The MIC is read directly from the scale on the strip at the point where the edge of the inhibition zone intersects the strip. This method was used in a study comparing ulifloxacin to other fluoroquinolones against urinary and respiratory pathogens.[9]

Conclusion

The in vitro data consistently demonstrate that ulifloxacin possesses potent and broad-spectrum activity against a wide range of clinically relevant Gram-negative and Gram-positive bacteria.[16][17] Its activity is particularly notable against common pathogens responsible for urinary tract, respiratory, and gastrointestinal infections.[9][12] In many instances, its potency is comparable or superior to that of other widely used fluoroquinolones like ciprofloxacin and levofloxacin.[11][16][17] Standardized susceptibility testing protocols are crucial for the accurate determination of its activity in clinical microbiology laboratories, guiding appropriate therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a brief review of its potential in the treatment of acute exacerbation of chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of this compound in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interpretive criteria for disk diffusion susceptibility testing of ulifloxacin, the active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [In vitro activity of this compound, levofloxacin and ciprofloxacin against urinary pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. microxpress.in [microxpress.in]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. infezmed.it [infezmed.it]

- 17. Susceptibility of Urinary Tract Bacteria to Newer Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Prulifloxacin: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prulifloxacin is a synthetic fluoroquinolone antibiotic, administered as a prodrug that is rapidly metabolized to its active form, ulifloxacin.[1][2] This guide provides a comprehensive technical overview of this compound's pharmacological class, mechanism of action, pharmacokinetic and pharmacodynamic properties, and in vitro activity. Detailed experimental protocols for key assessment methodologies are provided, alongside structured data presentation and visualizations of critical pathways to support research and development efforts in the field of antibacterial drug discovery.

Pharmacological Class and Mechanism of Action

This compound belongs to the fluoroquinolone class of antibiotics, exerting a bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[3] As a prodrug, this compound is converted to its active metabolite, ulifloxacin, which is responsible for the antibacterial activity.[4][5]

The primary targets of ulifloxacin are two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7]

-

DNA Gyrase (primarily in Gram-negative bacteria): This enzyme introduces negative supercoils into the bacterial DNA, a crucial step for the initiation of replication and transcription. Ulifloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, trapping the enzyme in its cleavage state and leading to double-strand DNA breaks.[7][8]

-

Topoisomerase IV (primarily in Gram-positive bacteria): This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ulifloxacin prevents the segregation of replicated DNA, ultimately leading to cell death.[6][8]

The dual-targeting mechanism of action contributes to the broad spectrum of activity of this compound and may reduce the likelihood of resistance development through single-point mutations in one of the target enzymes.[7]

Figure 1: Mechanism of Action of this compound.

Pharmacokinetic Properties

This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to ulifloxacin.[1] The pharmacokinetic parameters of ulifloxacin have been evaluated in healthy volunteers and various patient populations.[6][9]

Table 1: Pharmacokinetic Parameters of Ulifloxacin in Healthy Adult Volunteers

| Parameter | Single Dose (200 mg) | Single Dose (400 mg) | Single Dose (600 mg) | Multiple Doses (400 mg) | Reference(s) |

| Cmax (mg/L) | 0.85 ± 0.21 | 1.63 ± 0.45 | 2.2 ± 0.5 | 1.95 ± 0.48 | [6] |

| Tmax (h) | 1.0 ± 0.3 | 1.1 ± 0.4 | 1.2 ± 0.4 | 1.3 ± 0.5 | [6] |

| AUC0-t (mg·h/L) | 5.43 ± 1.32 | 10.98 ± 2.87 | 16.23 ± 4.11 | 15.69 ± 3.20 | [6] |

| AUC0-∞ (mg·h/L) | 5.87 ± 1.45 | 11.87 ± 3.12 | 17.54 ± 4.56 | 16.38 ± 3.34 | [6] |

| t1/2β (h) | 7.85 ± 2.98 | 8.12 ± 3.11 | 8.23 ± 3.05 | 7.95 ± 3.28 | [6] |

| Vd/F (L) | 210.3 ± 54.7 | 198.7 ± 49.8 | 195.4 ± 51.2 | N/A | [6] |

| CL/F (L/h) | 35.2 ± 8.9 | 34.8 ± 9.1 | 34.2 ± 8.7 | N/A | [6] |

Table 2: Pharmacokinetic Parameters of Ulifloxacin in Patients with Varying Renal Function (600 mg Single Dose)

| Parameter | Normal Renal Function (eGFR >80 mL/min) | Mild Impairment (eGFR 50-80 mL/min) | Moderate Impairment (eGFR 30-<50 mL/min) | Severe Impairment (eGFR <30 mL/min) | Reference(s) |

| Cmax (mg/L) | 1.8 ± 0.4 | 2.1 ± 0.6 | 2.3 ± 0.7 | 2.5 ± 0.8 | [9] |

| Tmax (h) | 1.0 (0.5-4.0) | 1.5 (0.5-4.0) | 2.0 (1.0-4.0) | 2.0 (1.0-6.0) | [9] |

| AUC0-∞ (mg·h/L) | 16.8 ± 3.9 | 22.4 ± 6.1 | 29.7 ± 8.2 | 45.3 ± 12.1 | [9] |

| t1/2 (h) | 9.8 ± 1.8 | 11.9 ± 2.5 | 14.8 ± 3.1 | 20.1 ± 4.5 | [9] |

| CL/F (L/h) | 36.8 ± 8.1 | 27.9 ± 7.2 | 20.9 ± 5.4 | 13.8 ± 3.5 | [9] |

In Vitro Antibacterial Activity

Ulifloxacin demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria.[10]

Table 3: In Vitro Activity (MIC90, µg/mL) of Ulifloxacin Against Selected Bacterial Pathogens

| Organism | MIC90 (µg/mL) | Reference(s) |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus (methicillin-susceptible) | 0.5 | [1] |

| Streptococcus pneumoniae | 2 | [1] |

| Enterococcus faecalis | 4 | [1] |

| Gram-Negative Aerobes | ||

| Escherichia coli | ≤0.03 - <0.06 | [1][9] |

| Klebsiella pneumoniae | <0.06 | [1] |

| Proteus mirabilis | ≤0.03 | [9] |

| Pseudomonas aeruginosa | 2 | [1] |

| Haemophilus influenzae | ≤0.03 | [9] |

| Moraxella catarrhalis | ≤0.03 | [9] |

| Salmonella spp. | ≤0.03 | [9] |

| Shigella spp. | ≤0.03 | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][4]

Figure 2: Workflow for MIC Determination.

4.1.1. Broth Microdilution Method

-

Preparation of Antimicrobial Agent: Prepare a stock solution of ulifloxacin in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. Transfer the colonies to a tube containing sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[11]

4.1.2. Agar Dilution Method

-

Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent.

-

Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.

-

Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no growth, a faint haze, or a single colony.[2]

Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants.[8][12]

-

Inoculum Preparation: Prepare a high-density bacterial inoculum (≥10^10 CFU/mL) by growing the culture to the stationary phase, concentrating the cells by centrifugation, and resuspending in fresh broth.

-

Plate Preparation: Prepare agar plates containing a range of concentrations of the antimicrobial agent, typically above the MIC.

-

Inoculation: Plate a large number of cells (≥10^10 CFU) onto each agar plate.

-

Incubation: Incubate the plates at 35°C for 24-72 hours.

-

Interpretation: The MPC is the lowest concentration of the antimicrobial agent that prevents the growth of any colonies.[12]

Quantification of Ulifloxacin in Human Plasma by HPLC

This protocol is a representative example and may require optimization.

-

Sample Preparation:

-

To 200 µL of human plasma, add an internal standard (e.g., another fluoroquinolone not co-administered).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) or acid (e.g., perchloric acid).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.8-1.2 mL/min.

-

Detection: UV detection at a wavelength of approximately 278-295 nm.

-

-

Quantification:

-

Construct a calibration curve using standards of known ulifloxacin concentrations in plasma.

-

Determine the concentration of ulifloxacin in the unknown samples by comparing the peak area ratio of ulifloxacin to the internal standard against the calibration curve.

-

Clinical Applications

This compound is approved in several countries for the treatment of various bacterial infections, including:

-

Urinary Tract Infections (UTIs): Both uncomplicated and complicated UTIs.[7][13][14]

-

Respiratory Tract Infections: Acute exacerbations of chronic bronchitis.[15][16][17]

-

Gastrointestinal Infections: Including traveler's diarrhea.[18]

Clinical trials have demonstrated the efficacy and safety of this compound in these indications, often comparable to other commonly used fluoroquinolones like ciprofloxacin and levofloxacin.[3][15][19]

Conclusion

This compound, through its active metabolite ulifloxacin, is a potent fluoroquinolone antibiotic with a broad spectrum of activity against clinically relevant pathogens. Its pharmacokinetic profile supports once-daily dosing, and it has demonstrated clinical efficacy in the treatment of various infections. This technical guide provides a foundational understanding of the pharmacological properties of this compound, which is essential for researchers and professionals involved in the development and evaluation of new antibacterial agents.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. google.com [google.com]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. New Insights on the Pharmacokinetics of Ulifloxacin After Administration of this compound in Patients with Mild, Moderate and Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound Tablets in Chinese Healthy Volunteers [journal11.magtechjournal.com]